molecular formula C8H12ClN3 B1604451 N-butyl-6-chloropyrazin-2-amine CAS No. 951884-06-3

N-butyl-6-chloropyrazin-2-amine

Cat. No.: B1604451
CAS No.: 951884-06-3
M. Wt: 185.65 g/mol
InChI Key: OKVJMONLCSTWSJ-UHFFFAOYSA-N
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Description

N-butyl-6-chloropyrazin-2-amine is an organic compound with the molecular formula C8H12ClN3. It is a pyrazine derivative, characterized by the presence of a butyl group and a chlorine atom attached to the pyrazine ring.

Preparation Methods

The synthesis of N-butyl-6-chloropyrazin-2-amine typically involves the alkylation of 2,6-dichloropyrazine with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Alkylation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-butyl-6-chloropyrazin-2-amine undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Common reagents include nucleophiles such as amines or thiols.

      Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the compound.

      Products: Substitution of the chlorine atom with the nucleophile, forming derivatives of this compound.

  • Oxidation and Reduction Reactions

Scientific Research Applications

Comparison with Similar Compounds

N-butyl-6-chloropyrazin-2-amine can be compared with other pyrazine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-butyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVJMONLCSTWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650045
Record name N-Butyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-06-3
Record name N-Butyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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